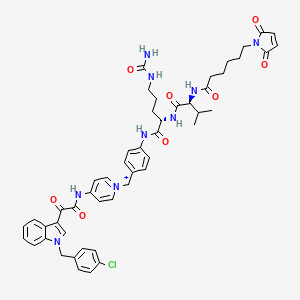
MC-Val-Cit-PAB-indibulin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Val-Cit-PAB-indibulin is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of indibulin, an orally active inhibitor of tubulin assembly, linked via the MC-Val-Cit-PAB linker. This compound exhibits potent antitumor activity and is used in targeted drug delivery systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-indibulin involves the conjugation of indibulin with the MC-Val-Cit-PAB linker. The process typically includes the following steps:
Activation of the linker: The MC-Val-Cit-PAB linker is activated to form a reactive intermediate.
Conjugation with indibulin: The activated linker is then reacted with indibulin under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the linker and indibulin: Large quantities of the linker and indibulin are synthesized separately.
Conjugation in large reactors: The conjugation reaction is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
MC-Val-Cit-PAB-indibulin undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the presence of specific reagents
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions include various degradation products of the linker and indibulin, depending on the specific reaction conditions .
科学的研究の応用
MC-Val-Cit-PAB-indibulin has a wide range of scientific research applications, including:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Employed in research on cell division and microtubule dynamics due to its tubulin assembly inhibition properties.
Medicine: Investigated for its potential in cancer therapy as part of ADCs.
Industry: Utilized in the development of targeted drug delivery systems
作用機序
MC-Val-Cit-PAB-indibulin exerts its effects by inhibiting tubulin assembly, which is crucial for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The MC-Val-Cit-PAB linker facilitates targeted delivery of indibulin to cancer cells, enhancing its antitumor activity .
類似化合物との比較
Similar Compounds
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker conjugate with potent antitumor activity.
MC-Val-Cit-PAB-monomethyl auristatin F (MMAF): Similar to MMAE but with different pharmacokinetic properties.
Uniqueness
MC-Val-Cit-PAB-indibulin is unique due to its specific mechanism of action involving tubulin assembly inhibition and its potential for oral administration, which distinguishes it from other ADC linker conjugates .
特性
分子式 |
C50H55ClN9O8+ |
|---|---|
分子量 |
945.5 g/mol |
IUPAC名 |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1 |
InChIキー |
QLPCKALAMKCOEG-FQDNZFBXSA-O |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




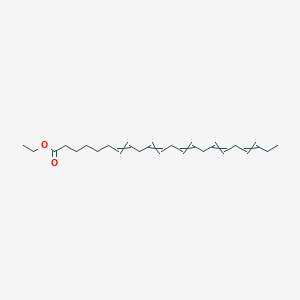
![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
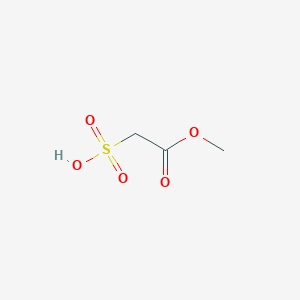
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
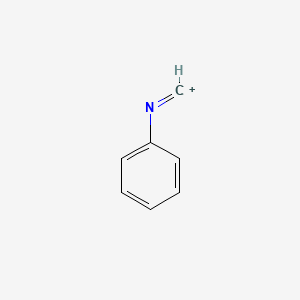
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
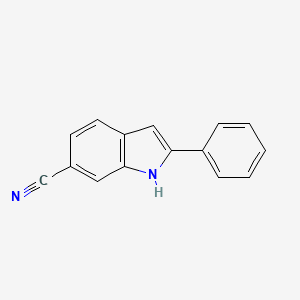
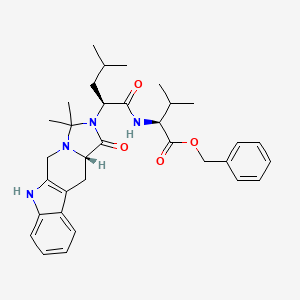


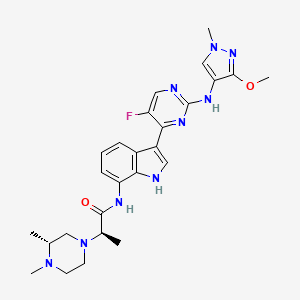
![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
